molecular formula C₁₁H₁₀O₂ B1146967 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- CAS No. 96847-52-8

3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-

Cat. No.: B1146967
CAS No.: 96847-52-8
M. Wt: 174.2
InChI Key:
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Description

“3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” is an intermediate in the synthesis of Milnacipran , which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia .


Synthesis Analysis

The synthesis of “3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” involves the use of Meldrum’s acid and ®-epichlorohydrin in the presence of sodium ethoxide in ethanol . The photochemistry of the compound has been studied, with product formation explained in terms of the formation of two intermediate ketens .


Molecular Structure Analysis

The molecular formula of “3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” is C11H10O2 . The molecular weight is 174.2 .


Chemical Reactions Analysis

The photochemistry of the compound involves the formation of two intermediate ketens . One of these ketens, containing an oxiranyl group, is trapped by trimeric methanol (if present) with the formation of ester .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 174.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.

Mechanism of Action

As an intermediate in the synthesis of Milnacipran , “3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” contributes to the mechanism of action of this drug. Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia .

Properties

IUPAC Name

(1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGFIZUMKYUMRN-UMJHXOGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2[C@@]1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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